PEPT1-Mediated Oral Absorption: Prodrug Km of 30 µM vs. Active Moiety LY404039 (No PEPT1 Affinity)
Pomaglumetad methionil (LY2140023) is a high-affinity substrate for the intestinal peptide transporter PEPT1 with a Km of approximately 30 µM, whereas its pharmacologically active moiety LY404039 is not a PEPT1 substrate. This transporter-mediated uptake is essential for achieving clinically viable oral exposure: the estimated oral bioavailability of pomaglumetad methionil is 49%, compared to negligible oral bioavailability for directly administered LY404039 . The absolute bioavailability of the prodrug after an 80 mg oral dose was determined to be 0.68 using accelerator mass spectrometry with an intravenous radiolabeled tracer, with approximately 32% of the dose converted presystemically in the intestinal tract and near-complete systemic conversion of the remaining prodrug . Among eight known PEPT1 substrates evaluated, valacyclovir was the most potent inhibitor of PEPT1-mediated prodrug uptake (IC50 = 0.46 mM), providing a quantitative benchmark for drug-drug interaction risk assessment .
| Evidence Dimension | Affinity for intestinal PEPT1 transporter (Km) and resulting oral bioavailability |
|---|---|
| Target Compound Data | Km (PEPT1) = ~30 µM; estimated oral bioavailability = 49%; absolute bioavailability (80 mg oral) = 0.68 |
| Comparator Or Baseline | LY404039 (active moiety): not a PEPT1 substrate; oral bioavailability low/negligible without prodrug formulation |
| Quantified Difference | Pomaglumetad methionil is a PEPT1 substrate (Km ~30 µM); LY404039 is not a substrate. This yields ~49% estimated oral bioavailability for the prodrug vs. insufficient oral exposure for LY404039 alone. |
| Conditions | In vitro PEPT1 transfected cell uptake assays; Phase 1 clinical absolute bioavailability study (NCT01637142) in healthy human subjects using AMS with radiolabeled i.v. tracer |
Why This Matters
Researchers requiring orally bioavailable mGlu2/3 agonism for in vivo studies must select the PEPT1-targeted prodrug form; the active moiety LY404039 lacks the transporter affinity necessary for adequate oral absorption.
- [1] Hillgren KM, et al. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1. Drug Metab Dispos, 2017;45(2):137–144. View Source
- [2] Annes WF, et al. Relative Contributions of Presystemic and Systemic Peptidases to Oral Exposure of a Novel Metabotropic Glutamate 2/3 Receptor Agonist (LY404039) After Oral Administration of Prodrug Pomaglumetad Methionil (LY2140023). J Pharm Sci, 2015;104(1):207–214. View Source
- [3] Pak YA, et al. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1. Drug Metab Dispos, 2017;45(2):137–144. View Source
